molecular formula C22H27N3O2 B13106551 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- CAS No. 919108-87-5

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)-

Cat. No.: B13106551
CAS No.: 919108-87-5
M. Wt: 365.5 g/mol
InChI Key: YBLXIFUJHMLOES-UHFFFAOYSA-N
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Description

3-ethoxy-2-ethyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-ethyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ortho-substituted aromatic compounds under acidic or basic conditions.

    Introduction of Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced through alkylation reactions using ethyl halides and ethoxy reagents in the presence of a base such as potassium carbonate.

    Attachment of Phenylbutyl Group: The phenylbutyl group can be attached through a nucleophilic substitution reaction using phenylbutyl halides and the indazole derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for 3-ethoxy-2-ethyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-ethyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-ethyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide
  • 3-ethoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide
  • 3-ethoxy-2-ethyl-N-(4-phenylpropyl)-2H-indazole-6-carboxamide

Uniqueness

3-ethoxy-2-ethyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and ethyl groups, along with the phenylbutyl moiety, may enhance its stability, solubility, and bioactivity compared to similar compounds.

Properties

CAS No.

919108-87-5

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

3-ethoxy-2-ethyl-N-(4-phenylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C22H27N3O2/c1-3-25-22(27-4-2)19-14-13-18(16-20(19)24-25)21(26)23-15-9-8-12-17-10-6-5-7-11-17/h5-7,10-11,13-14,16H,3-4,8-9,12,15H2,1-2H3,(H,23,26)

InChI Key

YBLXIFUJHMLOES-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OCC

Origin of Product

United States

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